3-Methylbutyl 2-[[2-[[6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoate; dihydrochloride, also known as AVX 13616, is a complex organic compound with significant antibacterial properties. This compound has been developed as a potential treatment for drug-resistant bacterial infections, particularly those caused by Staphylococcus species. The molecular formula of AVX 13616 is C50H67N7O11, and its molecular weight is approximately 919 g/mol.
AVX 13616 is classified as a synthetic antibacterial agent, specifically designed to combat resistant strains of bacteria. It falls under the category of peptide antibiotics due to its structural characteristics that include amino acid sequences and modifications that enhance its efficacy against pathogens. The compound was developed by Avexa, a pharmaceutical company focused on innovative treatments for infectious diseases .
The synthesis of AVX 13616 involves several key steps that typically include:
Technical details regarding the synthesis can be found in patent literature and research articles focusing on similar compounds .
The molecular structure of AVX 13616 is complex, featuring multiple functional groups including amines, esters, and aromatic rings. Its structure can be represented as follows:
Molecular modeling studies can provide insights into the three-dimensional conformation of AVX 13616, which is essential for understanding its interaction with bacterial targets .
AVX 13616 participates in various chemical reactions typical of peptide antibiotics:
These reactions are critical for understanding the compound's stability and efficacy in biological systems .
The mechanism of action of AVX 13616 primarily involves:
Data from in vivo studies indicate significant efficacy against resistant strains, making it a promising candidate for further development .
AVX 13616 exhibits several notable physical and chemical properties:
These properties are essential for formulating effective drug delivery systems .
AVX 13616 has significant scientific applications, particularly in:
The continued exploration of AVX 13616 may lead to new therapeutic strategies in combating antibiotic resistance .
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1